molecular formula C5H6F3NO4 B13445707 N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine

N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine

Cat. No.: B13445707
M. Wt: 201.10 g/mol
InChI Key: VTYKESRGIHXWOH-BYPYZUCNSA-N
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Description

1-(3-Methylbenzyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted at the 1-position with a 3-methylbenzyl group and a carboxylic acid moiety at the 4-position. The 3-methylbenzyl group introduces steric bulk and lipophilicity, while the carboxylic acid enables hydrogen bonding and metal chelation .

Properties

Molecular Formula

C5H6F3NO4

Molecular Weight

201.10 g/mol

IUPAC Name

(2S)-2-acetamido-3,3,3-trifluoro-2-hydroxypropanoic acid

InChI

InChI=1S/C5H6F3NO4/c1-2(10)9-4(13,3(11)12)5(6,7)8/h13H,1H3,(H,9,10)(H,11,12)/t4-/m0/s1

InChI Key

VTYKESRGIHXWOH-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)N[C@](C(=O)O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NC(C(=O)O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine typically involves the introduction of the trifluoromethyl group and the acetyl group onto the alanine backbone. One common method involves the use of trifluoroacetic acid and acetic anhydride as reagents. The reaction is carried out under controlled conditions to ensure the selective introduction of the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the alanine backbone .

Scientific Research Applications

N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. The acetyl and hydroxyl groups also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The substituent on the benzyl/phenyl group significantly influences reactivity, solubility, and biological activity. Below is a comparative table of key analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features/Applications References
1-(3-Methylbenzyl)-1H-imidazole-4-carboxylic acid 3-methylbenzyl (1-position) C₁₂H₁₂N₂O₂ 216.24 Enhanced lipophilicity; coordination chemistry applications
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-chlorophenyl (1-position) C₁₀H₇ClN₂O₂ 222.63 Halogen substitution enhances electrophilic reactivity
1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride 3-chlorophenyl (HCl salt) C₁₀H₈Cl₂N₂O₂ 259.09 Improved aqueous solubility due to hydrochloride salt
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid Benzyl (1-position), 5-nitro (imidazole) C₁₁H₉N₃O₄ 247.21 Nitro group may confer antibacterial or antitumor activity
1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid 3-methoxybenzyl (1-position), 5-carboxylic acid C₁₂H₁₂N₂O₃ 232.24 Methoxy group alters electronic properties; potential for drug design

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methyl group (electron-donating) in the target compound contrasts with chloro (electron-withdrawing) analogs, affecting electronic distribution and reactivity .
  • Salt Formation : The hydrochloride salt of the 3-chlorophenyl analog improves solubility, a critical factor for pharmaceutical formulations .
  • Nitro Substituents : The nitro group in 1-benzyl-5-nitro derivatives may enhance biological activity, as nitro groups are common in antimicrobial and anticancer agents .

Positional Isomerism and Functional Group Effects

  • Carboxylic Acid Position : The 4-carboxylic acid in the target compound vs. 5-carboxylic acid in 1-(3-methoxybenzyl)-1H-imidazole-5-carboxylic acid alters hydrogen-bonding networks and metal coordination behavior. For example, 4-carboxylic acid derivatives are more commonly used in coordination polymers .

Coordination Chemistry and Metal Complexes

Imidazole-4-carboxylic acids are versatile ligands due to their ability to donate electrons via the carboxylic acid and imidazole nitrogen. Studies show that 1H-imidazole-4-carboxylic acid forms stable complexes with Cu(II), Co(II), and Zn(II) . However, bulky substituents like benzyl groups may reduce coordination efficiency compared to unsubstituted analogs. For instance, 1-(3-methylbenzyl)-1H-imidazole-4-carboxylic acid may form less stable complexes than 1H-imidazole-4-carboxylic acid due to steric effects .

Biological Activity

N-acetyl-3,3,3-trifluoro-2-hydroxy-L-alanine is a synthetic amino acid derivative that features a trifluoromethyl group, an acetyl group, and a hydroxyl group. Its unique structure imparts distinct physicochemical properties that may influence its biological activity. This article reviews the biological activity of this compound, including its synthesis, biochemical properties, and potential applications in various fields.

The chemical formula for this compound is C₅H₆F₃NO₄, with a molecular weight of approximately 195.1 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to other amino acids. This modification can affect how the compound interacts with biological systems, including enzyme activity and protein-ligand interactions.

Synthesis

The synthesis of this compound typically involves several steps that include:

  • Formation of the Trifluoromethyl Group : This is achieved through specific fluorination methods.
  • Acetylation : The introduction of the acetyl group is usually performed using acetic anhydride or acetyl chloride.
  • Hydroxylation : The hydroxyl group is introduced at the 2-position through selective reactions.

Enzyme Interactions

This compound has been studied for its interaction with various enzymes. It serves as a probe in studies examining protein-ligand interactions and enzyme activity. For instance:

  • Alanine Racemase : While related compounds have shown strong affinity for alanine racemase, N-acetyl derivatives have not demonstrated suicide inhibition effects .
  • Antimicrobial Activity : Similar amino acid derivatives have been evaluated for antimicrobial properties against Gram-negative bacteria, suggesting potential applications in antibiotic development .

Case Studies

  • Antimicrobial Properties : Research has indicated that certain fluorinated amino acids exhibit varying levels of antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against bacterial strains in laboratory settings .
  • Metabolic Stability : The trifluoromethyl group contributes to enhanced metabolic stability in biological systems. Studies indicate that fluorinated amino acids can resist enzymatic degradation better than their non-fluorinated counterparts, which may lead to prolonged bioavailability in therapeutic applications.

Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry : Its unique properties make it a candidate for developing new therapeutic agents targeting specific biological pathways.
  • Biochemical Research : It can be utilized as a tool for probing enzyme mechanisms and studying protein interactions due to its structural uniqueness.

Comparative Analysis

To illustrate the uniqueness of this compound compared to other related compounds, the following table summarizes key structural features and potential applications:

Compound NameStructure FeaturesUnique Aspects
N-Acetyl-L-alanineAcetylated L-alanine without fluorineCommonly used in biochemical applications
2-Hydroxy-L-alanineHydroxyl group at the 2-positionLacks fluorination; more hydrophilic
3-Fluoro-L-alanineFluorine at the 3-positionLess sterically hindered than trifluorinated analog
N-Acetyl-DL-alanineAcetylated DL mixtureUsed for comparison in chirality studies
This compound Trifluoromethyl and hydroxyl groupsEnhanced lipophilicity and metabolic stability

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